molecular formula C18H21N3O4S B2935366 N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-61-7

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2935366
CAS No.: 887204-61-7
M. Wt: 375.44
InChI Key: NNJUVRKTVNQZLY-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound’s structure includes a 2,6-dimethylphenyl group and a 4-sulfamoylphenethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide would depend on its specific biological or chemical activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-dimethylphenyl)-N2-(4-aminophenethyl)oxalamide
  • N1-(2,6-dimethylphenyl)-N2-(4-methylphenethyl)oxalamide

Uniqueness

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of the sulfonamide group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUVRKTVNQZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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